molecular formula C15H13N3O4S B2983325 methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-33-2

methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2983325
CAS No.: 886954-33-2
M. Wt: 331.35
InChI Key: GRDLYOOLSWKCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of stable o-quinoid 10-π-electron systems, including derivatives of furo[3,4-c]pyridine. These compounds, such as methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, have been isolated and characterized. Their synthesis involves the Hamaguchi−Ibata reaction, which utilizes the Rh(II)-catalyzed intramolecular reaction of a diazo group with an adjacent amido group's carbonyl. These compounds undergo facile Diels−Alder cycloaddition with dienophiles, leading to polysubstituted isoquinoline derivatives through ring opening of initially formed cycloadducts. This process is noted for its high regioselectivity, influenced by the electron-withdrawing group location relative to the amino group (Sarkar, Ghosh, & Chow, 2000).

Preparation and Hydrolysis of Cyano Derivatives

Another study focused on the preparation and hydrolysis of cyano derivatives of furopyridines, such as the 2-cyano and 3-cyano derivatives of furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine. The research detailed the synthesis of these compounds through the reaction with n-butyllithium followed by N,N-dimethylformamide, leading to 2-formyl derivatives. These derivatives underwent various chemical transformations, including dehydration, hydrolysis, and reactions with copper(I) cyanide, to yield a range of functionally diverse compounds (Morita & Shiotani, 1987).

Antiprotozoal Agents

In the realm of medicinal chemistry, novel dicationic imidazo[1,2-a]pyridines, including derivatives similar in structure to the compound of interest, have been synthesized and evaluated as antiprotozoal agents. These compounds have shown significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering insights into potential therapeutic applications. The synthesis involves multiple steps, starting from 2-acetylfuran, through to the formation of diamidines and potential prodrugs, highlighting their strong DNA affinities and promising pharmacological profiles (Ismail et al., 2004).

Properties

IUPAC Name

methyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-21-15(20)18-5-4-9-10(7-16)14(23-12(9)8-18)17-13(19)11-3-2-6-22-11/h2-3,6H,4-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLYOOLSWKCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.